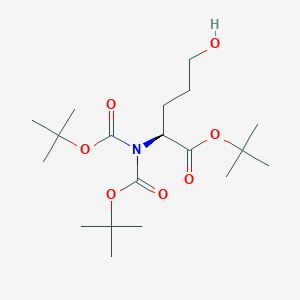
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is a synthetic compound with the chemical formula C19H35NO7. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid typically involves multiple steps, starting from L-glutamic acid. The process includes the protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) groups. The key steps in the synthesis are:
Protection of the amino group: The amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deoxygenation: The 5-deoxo modification is achieved through a reduction reaction, often using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of Boc groups to yield the free amine or carboxyl groups.
Applications De Recherche Scientifique
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups provide stability, allowing the compound to be selectively deprotected under controlled conditions. This selective deprotection enables the compound to interact with its target sites, leading to the desired biochemical or pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc L-Glutamic Acid: Similar in structure but lacks the 5-deoxo modification.
N,N-Diboc L-Glutamic Acid: Similar but without the tert-butyl ester group.
N-Boc 1-O-t-Butyl L-Glutamic Acid: Lacks the second Boc group.
Uniqueness
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is unique due to the presence of both Boc protecting groups and the tert-butyl ester group, which confer enhanced stability and reactivity. The 5-deoxo modification further distinguishes it from other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C19H35NO7 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate |
InChI |
InChI=1S/C19H35NO7/c1-17(2,3)25-14(22)13(11-10-12-21)20(15(23)26-18(4,5)6)16(24)27-19(7,8)9/h13,21H,10-12H2,1-9H3/t13-/m0/s1 |
Clé InChI |
TWOZFBBUFSLAIV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


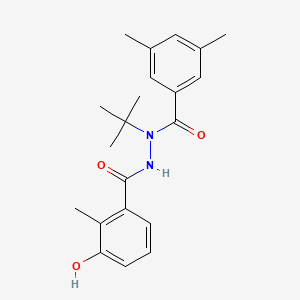
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
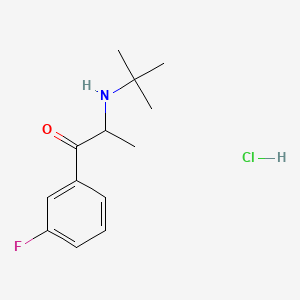
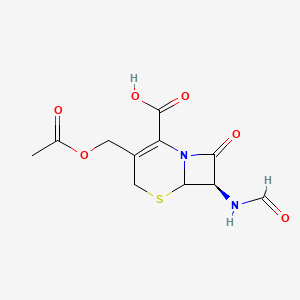
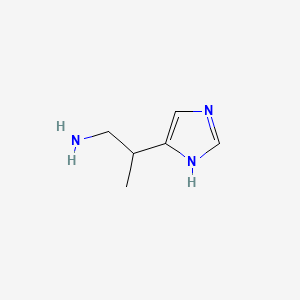
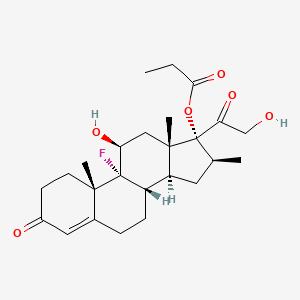
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

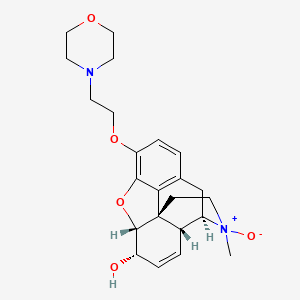
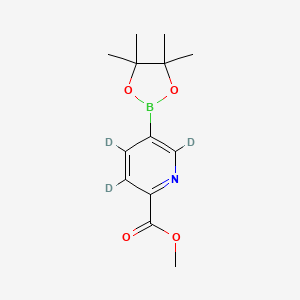
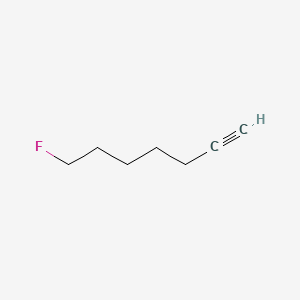
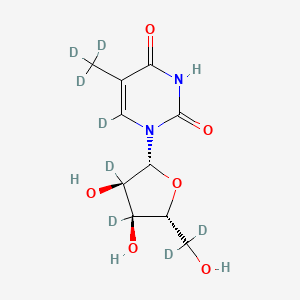
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
